4-methyl-N'-(3-pyridin-2-ylisoquinolin-1-yl)benzenecarboximidamide
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Overview
Description
4-Methyl-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzimidamide is a complex organic compound with a molecular formula of C22H18N4 and a molecular weight of 338.41 g/mol . This compound is characterized by the presence of a benzimidamide group attached to a pyridin-2-yl and isoquinolin-1-yl moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzimidamide typically involves the reaction of 4-methylbenzenecarboximidamide with 3-(pyridin-2-yl)isoquinoline under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can lead to efficient and cost-effective production of 4-Methyl-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzimidamide .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzimidamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
4-Methyl-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzimidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(3-(pyridin-2-yl)isoquinolin-1-yl)benzamide: Similar in structure but with a different functional group.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Another compound with a pyridin-2-yl and isoquinolin-1-yl moiety but with additional substituents.
Uniqueness
Its structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for further study .
Properties
CAS No. |
118112-03-1 |
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Molecular Formula |
C22H18N4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-methyl-N'-(3-pyridin-2-ylisoquinolin-1-yl)benzenecarboximidamide |
InChI |
InChI=1S/C22H18N4/c1-15-9-11-16(12-10-15)21(23)26-22-18-7-3-2-6-17(18)14-20(25-22)19-8-4-5-13-24-19/h2-14H,1H3,(H2,23,25,26) |
InChI Key |
YHOZRVVIEBSKIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NC2=NC(=CC3=CC=CC=C32)C4=CC=CC=N4)N |
Origin of Product |
United States |
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